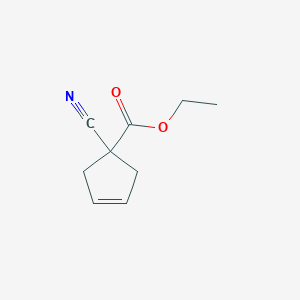![molecular formula C23H20FN3O5S B3011199 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260953-40-9](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Imaging Applications
One significant application of derivatives similar to N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, the radiosynthesis of [18F]PBR111, a compound within this chemical class, has been reported to offer selective imaging capabilities for the translocator protein, showcasing its potential in neuroinflammatory and neurodegenerative disease research (Dollé et al., 2008).
Synthesis and Chemical Properties
Research also extends into the chemical synthesis and characterization of related compounds, exploring their potential for further pharmaceutical development. For example, a study on Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights the compound's relevance in synthetic organic chemistry, potentially paving the way for new drug development strategies (Chikaoka et al., 2003).
Neuroinflammation PET Imaging
Another application area is the synthesis and in vitro biological evaluation of novel pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands. These compounds, including derivatives of the mentioned chemical structure, are utilized in PET imaging to detect neuroinflammation, a key factor in various neurological disorders. This demonstrates the compound's role in enhancing our understanding and diagnostic capabilities regarding neuroinflammatory processes (Damont et al., 2015).
Antitumor and Antimicrobial Activities
Derivatives of this compound have been explored for their antitumor and antimicrobial activities. Studies on synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives indicate potential anticancer properties, underscoring the importance of this chemical class in the development of new therapeutic agents (El-Morsy et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and acetylation to obtain the final product.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "water", "ethyl acetate", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxyaniline with ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of sodium hydroxide to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product with water to obtain the corresponding carboxylic acid.", "Step 3: Acetylation of the carboxylic acid with acetic anhydride in the presence of glacial acetic acid to form the final product.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate." ] } | |
Numéro CAS |
1260953-40-9 |
Formule moléculaire |
C23H20FN3O5S |
Poids moléculaire |
469.49 |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-13-10-14(4-6-16(13)24)27-22(29)21-18(8-9-33-21)26(23(27)30)12-20(28)25-17-7-5-15(31-2)11-19(17)32-3/h4-11H,12H2,1-3H3,(H,25,28) |
Clé InChI |
HGEAKVFZHDUETL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)








![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)